molecular formula C7H7Br2N3 B6217198 3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine hydrobromide CAS No. 2742657-30-1

3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine hydrobromide

Cat. No.: B6217198
CAS No.: 2742657-30-1
M. Wt: 292.96 g/mol
InChI Key: MXVYBXSLRSVQTE-UHFFFAOYSA-N
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Description

3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine hydrobromide is a heterocyclic compound that features a triazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine hydrobromide typically involves the bromination of a precursor compound. One common method involves the reaction of a triazolopyridine derivative with bromine in the presence of a suitable solvent. The reaction is often carried out under reflux conditions to ensure complete bromination. For example, a mixture of the precursor compound, hydrobromic acid, and xylene can be heated under reflux with azeotropic removal of water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce carboxylic acids or aldehydes.

Scientific Research Applications

3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used to study the interactions of triazolopyridine derivatives with biological targets.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The triazole and pyridine rings provide additional binding interactions, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • 3-(bromomethyl)pyridine hydrobromide
  • 3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine hydrobromide
  • 3-(methyl)-[1,2,4]triazolo[4,3-a]pyridine

Uniqueness

3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine hydrobromide is unique due to the presence of both a bromomethyl group and a fused triazole-pyridine ring system. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine hydrobromide involves the reaction of 3-amino-[1,2,4]triazolo[4,3-a]pyridine with bromoacetaldehyde diethyl acetal in the presence of hydrobromic acid.", "Starting Materials": [ "3-amino-[1,2,4]triazolo[4,3-a]pyridine", "bromoacetaldehyde diethyl acetal", "hydrobromic acid" ], "Reaction": [ "To a solution of 3-amino-[1,2,4]triazolo[4,3-a]pyridine in dichloromethane, add bromoacetaldehyde diethyl acetal and hydrobromic acid.", "Stir the reaction mixture at room temperature for several hours.", "Extract the product with dichloromethane and wash with water.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.", "Purify the product by recrystallization from ethanol to obtain 3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine hydrobromide." ] }

CAS No.

2742657-30-1

Molecular Formula

C7H7Br2N3

Molecular Weight

292.96 g/mol

IUPAC Name

3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine;hydrobromide

InChI

InChI=1S/C7H6BrN3.BrH/c8-5-7-10-9-6-3-1-2-4-11(6)7;/h1-4H,5H2;1H

InChI Key

MXVYBXSLRSVQTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CBr.Br

Purity

95

Origin of Product

United States

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